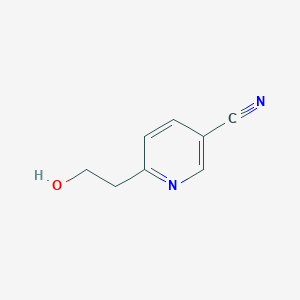

6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxyethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXNGBPRSACNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-hydroxyethyl)nicotinonitrile: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(2-hydroxyethyl)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a pyridine ring, a nitrile group, and a hydroxyethyl side chain, offers a versatile scaffold for the development of novel therapeutic agents. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyethyl group provides a site for further chemical modification and can influence the molecule's pharmacokinetic properties. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile, offering valuable insights for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of Nicotinonitrile Scaffolds in Drug Discovery

Nicotinonitrile, a pyridine ring substituted with a nitrile group, is a privileged scaffold in medicinal chemistry.[1] The electron-withdrawing nature of both the pyridine nitrogen and the cyano group creates a unique electronic profile that influences the molecule's reactivity and biological activity.[2] Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the nicotinonitrile core allows for the introduction of various substituents at different positions of the pyridine ring, enabling the fine-tuning of its physicochemical properties and biological target interactions. The introduction of a 2-hydroxyethyl group at the 6-position of the nicotinonitrile ring, the subject of this guide, presents an opportunity to explore new chemical space and develop compounds with potentially improved therapeutic profiles.

Chemical Structure and Properties

The chemical structure of 6-(2-hydroxyethyl)nicotinonitrile consists of a pyridine ring with a cyano (-C≡N) group at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) group at the 6-position.

Key Structural Features:

-

Pyridine Ring: A heteroaromatic ring that provides a rigid scaffold and influences the molecule's basicity and aromaticity.

-

Nitrile Group: An electron-withdrawing group that can participate in hydrogen bonding and various chemical transformations.

-

Hydroxyethyl Group: A flexible side chain containing a primary alcohol, which can act as a hydrogen bond donor and acceptor, and serves as a handle for further derivatization.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents. |

| Boiling Point | Higher than nicotinonitrile due to the hydroxyl group |

| Melting Point | Dependent on crystalline structure |

Proposed Synthesis of 6-(2-hydroxyethyl)nicotinonitrile

A plausible synthetic route to 6-(2-hydroxyethyl)nicotinonitrile can be conceptualized starting from a readily available precursor, 6-chloronicotinonitrile. This strategy involves a nucleophilic aromatic substitution reaction.

Caption: Proposed synthesis of 6-(2-hydroxyethyl)nicotinonitrile.

Experimental Protocol: A Hypothetical Approach

This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.

Materials:

-

6-Chloronicotinonitrile

-

Ethylene glycol

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of ethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of ethylene glycol, forming the sodium salt.

-

Nucleophilic Substitution: Add a solution of 6-chloronicotinonitrile in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain 6-(2-hydroxyethyl)nicotinonitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen; therefore, an inert atmosphere is crucial for safety and to prevent unwanted side reactions.

-

Anhydrous Solvents: The use of anhydrous THF is essential to prevent the reaction of sodium hydride with water.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the alcohol of ethylene glycol to generate the nucleophile.

-

Quenching: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any unreacted base and protonate the alkoxide intermediate.

Analytical Characterization (Predicted)

The structure of the synthesized 6-(2-hydroxyethyl)nicotinonitrile would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-2 (proton adjacent to the ring nitrogen) |

| ~7.8 | dd | 1H | H-4 |

| ~7.3 | d | 1H | H-5 |

| ~4.0 | t | 2H | -CH₂-OH |

| ~3.0 | t | 2H | Pyridine-CH₂- |

| ~2.5 (broad) | s | 1H | -OH |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (carbon attached to the oxygen) |

| ~152 | C-2 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~118 | -C≡N (nitrile carbon) |

| ~115 | C-3 (carbon attached to the nitrile group) |

| ~62 | -CH₂-OH |

| ~40 | Pyridine-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch (from the hydroxyl group)[1][8] |

| ~3100-3000 | Aromatic C-H stretch[9][10] |

| ~2230 | C≡N stretch (nitrile)[11] |

| ~1600, ~1500 | C=C and C=N stretching in the pyridine ring[9] |

| ~1050 | C-O stretch (primary alcohol)[1][12] |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 148.0637 (for C₈H₈N₂O)

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxyethyl group or cleavage of the pyridine ring.

Caption: Workflow for the analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile.

Applications in Drug Development

Nicotinonitrile derivatives are valuable building blocks in the synthesis of various biologically active molecules. The presence of the reactive nitrile group and the modifiable hydroxyethyl group in 6-(2-hydroxyethyl)nicotinonitrile makes it an attractive intermediate for creating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

-

Oncology: The nicotinonitrile scaffold is found in several kinase inhibitors.[1]

-

Inflammatory Diseases: Derivatives have shown anti-inflammatory properties.[1]

-

Infectious Diseases: Some nicotinonitrile compounds exhibit antimicrobial activity.

The hydroxyethyl group can be further functionalized to introduce different pharmacophores, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-(2-hydroxyethyl)nicotinonitrile and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling of Reagents: Exercise caution when handling strong bases like sodium hydride, which is flammable and reacts violently with water.

Consult the Safety Data Sheet (SDS) for 6-chloronicotinonitrile and other reagents for detailed safety information.

Conclusion

6-(2-hydroxyethyl)nicotinonitrile represents a promising chemical entity with significant potential in the field of drug discovery. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provides a valuable reference for its analytical confirmation. The versatile nature of its chemical structure makes it an attractive scaffold for the development of new therapeutic agents, and further research into its synthesis and biological evaluation is highly encouraged.

References

-

PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

-

MDPI. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]

-

Acta Chimica Slovenica. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

-

NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]

-

PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

-

Michigan State University. IR Spectroscopy Tutorial: Aromatics. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. [Link]

-

ResearchGate. Reactivity of 6 towards ethylene glycol. [Link]

-

ResearchGate. (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. [Link]

-

RSC Publishing. Effect of ethylene glycol and its derivatives on the aggregation properties of reactive Orange 13 dye aqueous solution. [Link]

-

Molecule of the Month. Ethylene Glycol. [Link]

-

ResearchGate. Computational Study of the Reaction between Ethylene Glycol and the CH Radical: Competition between Carbon Addition and Dehydrogenation | Request PDF. [Link]

-

NCBI. Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials. [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-(Hydroxymethyl)pyridine(586-98-1) 13C NMR spectrum [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Executive Summary

6-(2-Hydroxyethyl)pyridine-3-carbonitrile (CAS: 96568-04-6 / Analogous derivatives) represents a critical heteroaromatic building block in drug discovery.[1] Structurally, it combines a pyridine core with a 3-position electron-withdrawing nitrile group and a 6-position hydroxyethyl tail.[1] This specific substitution pattern renders it an amphiphilic pharmacophore, widely utilized as a precursor for Nicorandil (a potassium channel opener) and various kinase inhibitors.

This guide provides an authoritative breakdown of its molecular weight parameters, synthetic methodologies, and analytical validation protocols, designed for researchers requiring high-purity intermediates.

Physicochemical Profile & Molecular Weight

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying on a single "molecular weight" number is insufficient. Below is the precise breakdown required for analytical validation.

Molecular Weight Data

| Parameter | Value | Context |

| Molecular Formula | C₈H₈N₂O | Core Composition |

| Average Molecular Weight | 148.16 g/mol | For molarity/stoichiometry calculations |

| Monoisotopic Mass | 148.06366 g/mol | For Mass Spectrometry (MS) identification |

| [M+H]⁺ Adduct | 149.0715 m/z | ESI-Positive Mode Target Mass |

| [M+Na]⁺ Adduct | 171.0534 m/z | Common Sodium Adduct in LC-MS |

Structural Descriptors (Lipinski/Veber)

-

LogP (Predicted): ~0.62 (Highly soluble in polar organic solvents; moderate water solubility).

-

Topological Polar Surface Area (TPSA): ~60 Ų (Good membrane permeability).

-

H-Bond Acceptors: 3 (Nitrile N, Pyridine N, Hydroxyl O).

-

H-Bond Donors: 1 (Hydroxyl H).[1]

Figure 1: Core physicochemical identifiers for analytical confirmation.

Synthetic Methodology

The synthesis of this compound relies on the "chameleon" nature of the 6-methyl group on a nicotinonitrile ring.[1] The electron-withdrawing nitrile at position 3 acidifies the methyl protons at position 6, allowing for condensation reactions.

Primary Route: Aldol-Like Condensation

This route is preferred for its atom economy and scalability.[1]

Reaction Scheme: 6-Methylnicotinonitrile + Formaldehyde → 6-(2-Hydroxyethyl)nicotinonitrile[1]

Reagents:

-

Electrophile: Paraformaldehyde (depolymerizes in situ) or Formalin (37%).

-

Conditions: Autoclave (130–150°C) or Acetic Anhydride activation.

Step-by-Step Protocol (Autoclave Method)

Note: This protocol assumes a high-pressure vessel is available to drive the condensation without strong base catalysts that might hydrolyze the nitrile.[1]

-

Charge: In a high-pressure steel autoclave, dissolve 10.0 g (84 mmol) of 6-methylpyridine-3-carbonitrile in 50 mL of DMSO.

-

Addition: Add 3.0 g (100 mmol) of Paraformaldehyde.

-

Heating: Seal the vessel and heat to 135°C for 4–6 hours. The internal pressure will rise; ensure safety shielding is in place.[1]

-

Workup:

-

Purification: The crude oil often contains unreacted starting material.[1] Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

-

Target: The product is more polar than the starting methyl-pyridine.[1]

-

Figure 2: Synthetic pathway via condensation of active methyl groups.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, a multi-modal analysis is required. The coexistence of the Nitrile (-CN) and Alcohol (-OH) groups presents specific spectroscopic signatures.

Proton NMR (¹H-NMR) in DMSO-d₆[1][5][6]

-

Aromatic Region (3H):

-

δ 8.8-8.9 (d): Proton at C2 (Deshielded by adjacent N and CN).[1]

-

δ 8.2-8.3 (dd): Proton at C4.

-

δ 7.5-7.6 (d): Proton at C5.

-

-

Aliphatic Region (4H):

Infrared Spectroscopy (FT-IR)

-

~2230 cm⁻¹: Sharp, distinct peak indicating the Nitrile (C≡N) stretch. Critical for confirming the nitrile survived the reaction conditions.

-

~3200–3400 cm⁻¹: Broad band indicating the Hydroxyl (O-H) stretch.

Mass Spectrometry Check

Run LC-MS in ESI+ mode.

-

Pass Criteria: Dominant peak at 149.1 m/z ([M+H]⁺).

-

Fail Criteria: Peak at 167.1 m/z (+18) suggests hydrolysis of the nitrile to an amide (common side reaction in acidic/basic aqueous workups).

Application in Drug Development

The this compound motif is a versatile "handle" in medicinal chemistry.[1]

-

Leaving Group Conversion: The primary alcohol is easily converted to a Mesylate (OMs) or Tosylate (OTs), allowing for nucleophilic displacement by amines to create complex side chains.

-

Nitrate Ester Formation: Nitration of the alcohol yields Nicorandil analogs (NO-donors for cardiovascular therapy).[1]

-

Cyclization: Under strong acid catalysis, the alcohol can attack the nitrile to form cyclic imino-ethers, useful for creating fused bicyclic systems.

Figure 3: Purification and decision logic for protocol validation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101920, 3-Hydroxypyridine-2-carbonitrile (Analogous Chemistry).[1] Retrieved from [Link]

-

Sato, Y., et al. (1980). Synthesis of Nicorandil and related pyridine derivatives. Chemical & Pharmaceutical Bulletin.[1] (Foundational chemistry for 2-hydroxyethyl pyridine synthesis).

-

Organic Syntheses (2010). General methods for condensation of 6-methylpyridines with formaldehyde. Retrieved from [Link]

Sources

The Strategic Deployment of 6-Substituted Nicotinonitrile Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2] The strategic introduction of substituents at the 6-position of this privileged core profoundly influences its physicochemical properties, metabolic stability, and target engagement, making 6-substituted nicotinonitriles highly sought-after building blocks in drug discovery. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical synthons. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical, field-proven protocols, and illuminate the causal relationships between structural modifications and biological activity.

The Enduring Significance of the Nicotinonitrile Core in Medicinal Chemistry

The prevalence of the nicotinonitrile moiety in marketed drugs such as Bosutinib, Milrinone, and Neratinib underscores its importance as a pharmacophore.[1][2] The nitrile group, with its unique electronic properties, serves as a versatile functional handle. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl and hydroxyl groups, and its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing solubility and protein-ligand interactions.[3][4] Furthermore, the pyridine ring itself is a common motif in natural products and synthetic drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[5][6]

Substitution at the 6-position offers a powerful vector for modulating a compound's Structure-Activity Relationship (SAR). By introducing diverse functionalities at this position, medicinal chemists can fine-tune properties such as:

-

Potency and Selectivity: Introducing specific groups can enhance binding affinity to the target protein and discriminate against off-targets.

-

Pharmacokinetics: Modification at the 6-position can influence absorption, distribution, metabolism, and excretion (ADME) profiles, for instance, by blocking a site of metabolic oxidation.

-

Physicochemical Properties: Substituents can be chosen to optimize solubility, lipophilicity, and other properties crucial for drug-likeness.

Synthetic Strategies for Accessing 6-Substituted Nicotinonitriles

The efficient synthesis of 6-substituted nicotinonitriles is paramount for their widespread use in drug discovery programs. The primary routes to these building blocks often start from readily available 6-halonicotinonitriles, such as 6-chloronicotinonitrile or 6-bromonicotinonitrile. These precursors serve as versatile platforms for a range of powerful cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and they are central to the functionalization of the 6-position of nicotinonitriles.

The Suzuki-Miyaura coupling is a highly reliable method for introducing aryl and heteroaryl moieties at the 6-position.[7][8] This reaction involves the coupling of a 6-halonicotinonitrile with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[9]

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating a broad substrate scope. For challenging couplings, electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, P(tBu)3), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

-

Base and Solvent: The base (e.g., K2CO3, K3PO4, Cs2CO3) plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of solvent (e.g., toluene/water, dioxane/water, THF) is determined by the solubility of the reactants and the desired reaction temperature.

Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile via Suzuki-Miyaura Coupling [7]

-

To a round-bottom flask, add 6-bromonicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

The Buchwald-Hartwig amination is an indispensable tool for synthesizing 6-aminonicotinonitrile derivatives by coupling 6-halonicotinonitriles with a wide array of primary and secondary amines.[11][12] This reaction has largely replaced harsher classical methods for C-N bond formation.[11]

Mechanistic Insights and Causality:

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11][13]

-

Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are particularly effective as they promote both the oxidative addition and the crucial reductive elimination step, while preventing undesired side reactions like beta-hydride elimination.[12]

-

Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine in the catalytic cycle.

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)nicotinonitrile via Buchwald-Hartwig Amination

-

To a flame-dried Schlenk tube, add 6-chloronicotinonitrile (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol).

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Classical yet Powerful Approach

For 6-halonicotinonitriles, the strong electron-withdrawing effect of the nitrile group and the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution (SNAr).[14][15] This allows for the direct displacement of the halide by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.

Key Principles and Causality:

-

Activation: The SNAr mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17] The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which is the case for the nitrile group in 6-halonicotinonitriles.

-

Reaction Conditions: The reaction conditions for SNAr can vary from mild to harsh depending on the nucleophilicity of the attacking species and the reactivity of the aryl halide. In some cases, elevated temperatures and strong bases may be required.

Experimental Protocol: Synthesis of 6-Methoxynicotinonitrile via SNAr [7]

-

To a suspension of sodium hydride (1.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C, slowly add methanol (1.5 mmol).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium methoxide in situ.

-

Add a solution of 6-chloronicotinonitrile (1.0 mmol) in THF (5 mL) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

[1][2]

Abstract & Strategic Overview

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: functionalizing the alkyl side chain of an electron-deficient pyridine ring without compromising the sensitive nitrile group.[1]

This guide outlines two validated pathways:

-

Method A (The "Precision" Route): A two-step sequence utilizing Palladium-catalyzed vinylation followed by regioselective hydroboration.[1] This method offers the highest purity profile and is recommended for medicinal chemistry (SAR) campaigns.

-

Method B (The "Scalable" Route): A direct thermal condensation of 6-methylnicotinonitrile with paraformaldehyde. This atom-economical route is ideal for kilogram-scale production where pressure equipment is available.[1]

Retrosynthetic Analysis

The strategic disconnection reveals two primary precursors: the commercially ubiquitous 6-chloronicotinonitrile and 6-methylnicotinonitrile .[1]

Figure 1: Retrosynthetic logic flow comparing the Cross-Coupling (Left) and Condensation (Right) pathways.[1]

Method A: Suzuki-Miyaura Coupling & Hydroboration (Recommended)

Rationale: This route avoids high-pressure conditions and minimizes the formation of polymeric by-products common in formaldehyde chemistry.[1] The hydroboration step guarantees the anti-Markovnikov alcohol (primary alcohol).

Step 1: Synthesis of 6-Vinylnicotinonitrile

Reaction Type: Palladium-catalyzed Cross-Coupling[1]

Reagents & Materials:

-

6-Chloronicotinonitrile (1.0 equiv)[1]

-

Vinylboronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

-

Setup: Charge a round-bottom flask with 6-chloronicotinonitrile, vinylboronic acid pinacol ester, and K₂CO₃.

-

Solvent Addition: Add the 1,4-dioxane/water mixture. Sparge with Nitrogen (or Argon) for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85-92%[1]

-

Appearance: White to pale yellow solid.

-

Step 2: Hydroboration-Oxidation

Reaction Type: Electrophilic Addition / Oxidation[1]

Reagents & Materials:

-

6-Vinylnicotinonitrile (1.0 equiv)[1]

-

Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (1.0 M solution, 1.2 equiv)

-

Hydrogen Peroxide (H₂O₂, 30% aq) (3.0 equiv)[2]

-

Sodium Hydroxide (NaOH, 2M aq) (3.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Hydroboration: Dissolve 6-vinylnicotinonitrile in anhydrous THF under nitrogen. Cool to 0°C .[3][4]

-

Addition: Dropwise add the BH₃·THF solution over 20 minutes.

-

Equilibration: Allow the reaction to warm to RT and stir for 2–3 hours. The conversion of the alkene to the organoborane intermediate should be complete.

-

Oxidation: Cool the flask back to 0°C .

-

Caution: Exothermic reaction.

-

Add 2M NaOH solution slowly.

-

Add 30% H₂O₂ dropwise, maintaining internal temperature < 20°C.

-

-

Completion: Stir at RT for 1 hour.

-

Workup: Quench with saturated Na₂S₂O₃ (to neutralize peroxides). Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Expected Yield: 75-85%[1]

-

Method B: Thermal Hydroxyalkylation (Industrial Scale)

Rationale: This method utilizes cheap starting materials (6-methylnicotinonitrile) and reagents (paraformaldehyde).[1] It relies on the acidity of the methyl protons at the 2-position (relative to pyridine nitrogen), enhanced by the electron-withdrawing nitrile group.

Reagents & Materials:

-

Paraformaldehyde (1.5 - 2.0 equiv)[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or neat (solvent-free)[1]

-

Equipment: High-pressure autoclave or sealed heavy-wall pressure tube.[1]

Protocol:

-

Charge: In a pressure vessel, combine 6-methylnicotinonitrile and paraformaldehyde. If using DMSO, prepare a 1M solution.

-

Seal & Heat: Seal the vessel and heat to 135–140°C .

-

Duration: Stir vigorously for 4–8 hours.

-

Note: Paraformaldehyde depolymerizes to formaldehyde in situ. The pressure will rise; ensure the vessel is rated for at least 10 bar (though actual pressure is usually lower).

-

-

Cooling: Cool to RT. Careful venting of excess formaldehyde gas (fume hood).

-

Workup:

-

If Neat: Dissolve the residue in EtOAc/Water.

-

If DMSO: Dilute with water and extract exhaustively with EtOAc (DMSO is difficult to remove; multiple water washes are required).

-

-

Purification: The crude mixture will contain unreacted starting material and potentially bis-alkylated by-products.[1] Purify via column chromatography (Gradient: 20% to 60% EtOAc in Hexanes).

-

Expected Yield: 40-60% (Lower yield due to polymerization/oligomerization, but lower cost of goods).

-

Analytical Data & QC Specifications

Verify the identity of the synthesized product using the following parameters.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Low melting point solid or viscous oil depending on purity.[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.9 (d, 1H), 8.3 (dd, 1H), 7.6 (d, 1H), 4.7 (t, OH), 3.7 (q, 2H), 2.9 (t, 2H) | Characteristic triplet for -CH₂- adjacent to pyridine ring (~2.9 ppm). |

| LC-MS (ESI+) | [M+H]⁺ = 149.07 | Molecular Weight: 148.16 g/mol .[1] |

| IR Spectroscopy | 2230 cm⁻¹ (CN stretch) | Sharp, distinct nitrile peak. |

Key NMR Diagnostic: Look for the disappearance of the vinyl protons (Method A) or the methyl singlet (Method B) and the appearance of the ethylene linker triplets.

Troubleshooting & Optimization

-

Issue: Low Yield in Method B (Polymerization).

-

Solution: Reduce the equivalents of paraformaldehyde to 1.2. Add a radical inhibitor (e.g., BHT) to prevent formaldehyde polymerization.

-

-

Issue: Incomplete Hydroboration (Method A).

-

Solution: Use 9-BBN instead of BH₃·THF if the steric environment is crowded, though BH₃ is usually sufficient for terminal alkenes. Ensure anhydrous conditions; moisture destroys borane.

-

-

Issue: Nitrile Hydrolysis.

-

Prevention:[1] Avoid strong acids or prolonged exposure to strong bases at high heat. The oxidative workup in Method A (NaOH/H₂O₂) is mild enough if temperature is controlled (<20°C).

-

Safety & Compliance

-

Formaldehyde: Method B generates formaldehyde gas. Operations must be performed in a well-ventilated fume hood.[1] Formaldehyde is a known carcinogen.

-

Borane: BH₃[1]·THF is pyrophoric and reacts violently with water. Quench carefully.

-

Pressure: Method B requires rated pressure vessels. Do not use standard glassware.

References

-

Brown, H. C.; Subba Rao, B. C. "Hydroboration. III. The Reduction of Organic Compounds by Diborane, an Acid-Type Reducing Agent." Journal of the American Chemical Society, 1958 , 80, 1584–1589. (Foundational work on hydroboration of vinyl pyridines). Link

-

Katritzky, A. R.; Jones, R. A. "The reaction of methylpyridines with formaldehyde." Journal of the Chemical Society, 1960 , 2947-2953. (Mechanistic insight into Method B). Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. (Standard protocol for vinylation). Link

-

PubChem Compound Summary. "6-Hydroxynicotinonitrile." (Related structure data for spectral comparison). Link

Application Note: Hydroxyethylation Protocols for Pyridine-3-Carbonitrile

This Application Note is designed for researchers in medicinal chemistry and process development. It details two distinct protocols for the hydroxyethylation of pyridine-3-carbonitrile (Nicotinonitrile):

-

N-Hydroxyethylation: Synthesis of the pyridinium salt (ionic liquid/intermediate).[1]

-

C-H Hydroxyethylation: Late-stage functionalization of the pyridine ring (Minisci-type).[1]

Part 1: Executive Summary & Strategic Analysis[2][3]

Pyridine-3-carbonitrile is a privileged scaffold in drug discovery, serving as a precursor to nicotinamides and fused heterocycles.[1] "Hydroxyethylation" of this substrate can refer to two fundamentally different transformations, each serving unique utility in drug development:

-

N-Alkylation (Quaternization): reaction at the pyridine nitrogen to form N-(2-hydroxyethyl)-3-cyanopyridinium salts.[1] These are critical intermediates for zwitterionic drug delivery systems and precursors for mild reduction to tetrahydropyridines.

-

C-H Functionalization (Minisci Reaction): Direct installation of a hydroxyethyl group onto the pyridine ring carbons (C2, C4, or C6). This represents a "late-stage functionalization" tactic, allowing rapid diversification of lead compounds without de novo synthesis.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent class and mechanism.

Figure 1: Divergent synthetic pathways for the hydroxyethylation of pyridine-3-carbonitrile.

Part 2: Detailed Experimental Protocols

Protocol A: N-Hydroxyethylation (Synthesis of Pyridinium Salts)

Objective: Synthesis of 1-(2-hydroxyethyl)-3-cyanopyridinium chloride.

Mechanism:

Materials

| Reagent | Equiv. | Role |

| Pyridine-3-carbonitrile | 1.0 | Substrate |

| 2-Chloroethanol | 1.2 | Alkylating Agent |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |

| Potassium Iodide (KI) | 0.05 | Catalyst (Finkelstein) |

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyridine-3-carbonitrile (10 mmol, 1.04 g) in Acetonitrile (20 mL).

-

Addition: Add 2-Chloroethanol (12 mmol, 0.80 mL) followed by a catalytic amount of KI (0.5 mmol, 83 mg).

-

Expert Insight: The addition of KI generates 2-iodoethanol in situ, which is a superior electrophile (leaving group I⁻ > Cl⁻), significantly accelerating the reaction rate (Finkelstein acceleration).[2]

-

-

Reaction: Heat the mixture to reflux (85 °C) under an inert atmosphere (

) for 12–16 hours.-

Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The product will appear as a baseline spot (highly polar salt) compared to the starting material (

).

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.[1]

-

Purification:

-

If precipitate forms: Filter and wash with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

-

If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with ethyl acetate/ether (1:1) to induce crystallization.

-

-

Validation: Dry under high vacuum at 40 °C for 4 hours.

Expected Yield: 85–92%

Data:

Protocol B: C-H Hydroxyethylation (Minisci Reaction)

Objective: Direct installation of a 2-hydroxyethyl group on the pyridine ring.[1]

Mechanism: Radical decarboxylative alkylation.[1] The 3-cyano group (EWG) activates the ring at positions C2 and C6 toward nucleophilic radicals.

Challenge: Standard ethanol Minisci reactions yield the 1-hydroxyethyl isomer (

Materials

| Reagent | Equiv. | Role |

| Pyridine-3-carbonitrile | 1.0 | Substrate |

| 3-Hydroxypropanoic acid | 2.0 | Radical Precursor |

| Silver Nitrate (AgNO₃) | 0.2 | Catalyst |

| Ammonium Persulfate | 2.5 | Oxidant |

| TFA / Water | 1:1 v/v | Solvent System |

Step-by-Step Methodology

-

Preparation: Dissolve pyridine-3-carbonitrile (1.0 mmol) and 3-hydroxypropanoic acid (2.0 mmol) in a mixture of DCM/Water (1:1, 10 mL) or TFA/Water (if solubility is an issue).

-

Expert Insight: Acidic conditions protonate the pyridine nitrogen, increasing the electrophilicity of the ring and directing the nucleophilic alkyl radical to the C2/C6 positions.

-

-

Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%).

-

Oxidant Addition: Heat the solution to 40–50 °C. Add a solution of

(2.5 mmol) in water (2 mL) dropwise over 30 minutes.-

Causality: Slow addition prevents the rapid recombination of alkyl radicals, favoring the interception by the heterocycle.

-

-

Reaction: Stir vigorously at 50 °C for 4 hours. Evolution of

gas indicates successful decarboxylation. -

Workup:

-

Basify the mixture to pH > 9 using saturated aqueous

or -

Extract with DCM (3 x 15 mL).

-

Dry organic layers over

and concentrate.[3]

-

-

Purification: The crude mixture will likely contain regioisomers (C2 vs C6). Separate via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

-

Regioselectivity Note: The C2 position (between N and CN) is sterically crowded but electronically activated. The C6 position is sterically accessible. Expect a mixture favoring C6.

-

Expected Yield: 40–60% (Moderate yields are typical for Minisci reactions).

Part 3: Mechanistic Visualization (Minisci Pathway)[2][3]

The following diagram details the radical mechanism for Protocol B, highlighting the critical decarboxylation step.

Figure 2: Radical decarboxylative mechanism for the linear hydroxyethylation of the pyridine ring.[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Poor nucleophilicity of Cl-ethanol.[1] | Add 0.5 equiv NaI or switch to 2-iodoethanol .[1] Increase temperature to 90°C (sealed tube). |

| Low Yield (Protocol B) | Radical dimerization. | Decrease the concentration of the radical precursor. Increase the rate of stirring (biphasic system). |

| Regioisomer Mixture (Protocol B) | Intrinsic electronics of 3-CN-Py. | Block the C6 position if C2 selectivity is required. Use bulky radical precursors to favor C6 over C2.[1] |

| Hydrolysis of Nitrile | Acidic/Basic conditions too harsh. | Maintain temperature < 60°C. Avoid prolonged exposure to strong base during workup; use mild bicarbonate. |

References

-

Minisci, F., et al. (1989).[2] "Mechanism of the reaction of N-heteroaromatic bases with alkyl radicals." Tetrahedron, 45(23), 7449-7463.[2] (Foundational text on Minisci radical reactivity).

-

Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] Med.[1][4] Chem. Commun., 2, 1135-1161.[2]

-

Proctor, R. S., & Phipps, R. J. (2019).[2][5] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int.[1] Ed., 58(39), 13666-13699.[2] (Modern protocols including decarboxylative methods).

-

Sigma-Aldrich. (2024).[1] "2-Chloro-3-pyridinecarbonitrile Product Sheet." (Verifying substrate properties). [2]

Sources

- 1. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 2. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 3. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile in Drug Discovery

Topic: Application Guide: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Abstract

This guide outlines the technical utility of This compound (CAS: 106652-46-4) as a bifunctional building block in medicinal chemistry. Unlike simple pyridine scaffolds, this molecule offers a unique combination of an electron-deficient aromatic core (via the 3-cyano group) and a flexible, polar aliphatic tail (the 6-hydroxyethyl group).[1] This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors and GPCR ligands where solubility and precise vector extension are critical. We provide detailed protocols for its synthesis, functionalization, and integration into high-value pharmacophores.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 106652-46-4 |

| Synonyms | 6-(2-Hydroxyethyl)nicotinonitrile; 3-Cyano-6-pyridineethanol |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |

| pKa (Pyridine N) | ~2.5 (Estimated; reduced basicity due to 3-CN EWG) |

| Key Reactivity | Nucleophilic substitution (OH), Cycloaddition (CN), Pd-catalyzed coupling (C-H) |

Strategic Value in Medicinal Chemistry

The "Solubility Vector"

The 2-hydroxyethyl tail serves as a privileged "solubility vector."[1][2] In many kinase inhibitors, the aromatic core binds the hinge region (adenine binding pocket), often leading to lipophilic compounds with poor pharmacokinetic (PK) profiles.

-

Mechanism: The hydroxyl group acts as a solvent-exposed polar handle, reducing LogD without disrupting the core binding mode.[1]

-

Modification: It can be rapidly converted into solubilizing ethers, amines (via mesylation), or phosphate prodrugs.

Electronic Tuning

The 3-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the pyridine ring.[1][2]

-

Effect: This lowers the basicity of the pyridine nitrogen, reducing the likelihood of metabolic N-oxidation and improving selectivity against off-target cytochrome P450 enzymes.[1]

-

Warhead Precursor: The nitrile is a latent electrophile, easily converted to amidines (for serine protease inhibitors) or tetrazoles (bioisosteres for carboxylic acids).

Synthesis & Preparation Protocols

While commercially available, in-house preparation is often required for isotopic labeling or analog generation.[1][2]

Protocol A: Condensation Route (Industrial/Scale-Up)

This method utilizes the acidity of the

Reagents: 6-Methylnicotinonitrile, Paraformaldehyde, DMSO (or sealed tube neat).[1] Mechanism: Formaldehyde condensation (Aldol-like addition).[1][2]

-

Setup: Charge a pressure vessel (autoclave or heavy-walled sealed tube) with 6-methylnicotinonitrile (1.0 eq) and Paraformaldehyde (1.2 eq).

-

Solvent: Add DMSO (2 mL/mmol). Note: Can be run neat at high temperatures.[1]

-

Reaction: Heat to 130–140°C for 4–6 hours. The paraformaldehyde depolymerizes, and the active formaldehyde species condenses with the methyl group.

-

Workup: Cool to RT. Dilute with water and extract with EtOAc.[2]

-

Purification: The product is more polar than the starting material.[2] Purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Protocol B: Lithiation-Epoxide Route (Lab Scale / High Precision)

Used when milder conditions are required or for installing chiral side chains.[1][2]

-

Activation: Dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous THF under

at -78°C. -

Deprotonation: Add LiHMDS or LDA (1.1 eq) dropwise.[2] Stir for 30 min to form the dark-colored lithiated species.

-

Alkylation: Add Ethylene Oxide (or a surrogate like (2-bromoethoxy)-tert-butyldimethylsilane for easier handling) slowly.[1][2]

-

Quench: Warm to 0°C and quench with saturated

. -

Note: Direct hydroxyethylation with ethylene oxide can be tricky; the formaldehyde condensation (Protocol A) is generally preferred for the ethyl linker specifically.

Functionalization & Application Workflows

Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways from the this compound core.

Protocol: Mitsunobu Coupling (Ether Synthesis)

Purpose: To attach the pyridine core to a phenol or secondary amine without activating the alcohol to a halide first.

Reagents:

-

Nucleophile: Phenol derivative (e.g., 4-fluorophenol) (1.1 eq)

-

Phosphine:

or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.2 eq)

Step-by-Step:

-

Dissolution: Dissolve the Scaffold, Phenol, and

in anhydrous THF under inert atmosphere ( -

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[2]

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Monitoring: Monitor by TLC/LCMS. The product is usually less polar than the starting alcohol.

-

Workup: Concentrate and triturate with

to precipitate phosphine oxide (if using free

Protocol: Nitrile to Tetrazole Conversion

Purpose: Creating a bioisostere of a carboxylic acid to improve metabolic stability and membrane permeability.[2]

Reagents:

-

Scaffold (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Zinc Bromide (

) (1.0 eq) or -

Solvent: Water/Isopropanol (1:1) or DMF[4]

Step-by-Step:

-

Mix: Combine Scaffold,

, and -

Heat: Reflux at 100°C for 12–24 hours. Safety: Use a blast shield; azides can be explosive.

-

Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (precipitates the tetrazole).

-

Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.[2]

Case Study: Kinase Inhibitor Linker Design

Scenario: A drug discovery team has identified a potent kinase inhibitor core (Indazole-based) but it suffers from poor solubility and high plasma protein binding.[1][2]

Solution: The team utilizes This compound to introduce a solvent channel vector.[1][2]

-

Activation: The scaffold is converted to 6-(2-chloroethyl)pyridine-3-carbonitrile using

.[1][2] -

Coupling: The indazole core (nucleophile) alkylates the chloro-ethyl tail.[2]

-

Result: The pyridine ring sits in the solvent channel.[2] The nitrile is hydrolyzed to a primary amide (

) to interact with a specific Aspartate residue near the pocket entrance.

Outcome:

-

Solubility: Increased by 40-fold due to the pyridine/amide polarity.[2]

-

Selectivity: The specific geometry of the ethyl linker restricts the molecule from binding to homologous kinases with narrower solvent channels.

Handling and Safety Information

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

-

Nitrile Hazard: Metabolizes to release cyanide in vivo only if the ring is oxidatively cleaved (unlikely). However, treat all nitriles as potentially toxic.

-

Storage: Store at 2–8°C under inert gas. Hygroscopic—keep tightly sealed.[2]

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of CN), strong bases (deprotonation of OH).

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Formaldehyde Condensation)

-

Medicinal Chemistry Applications (Pyridine Scaffolds)

- Source:Frontiers in Chemistry, "Recent Advances of Pyridinone in Medicinal Chemistry" (Discusses rel

-

Link:

-

Patent Application (Antiarrhythmic Agents)

Sources

- 1. Products Page 2811. | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

6-(2-Hydroxyethyl)pyridine-3-carbonitrile as pharmaceutical intermediate

Topic: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile as pharmaceutical intermediate Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Advanced Protocols for Bifunctional Pyridine Scaffolds in Medicinal Chemistry

Abstract & Strategic Value

This compound (CAS: 106652-46-4) is a critical bifunctional building block in modern drug discovery, particularly for the development of kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonal reactivity of its two functional handles:

-

The C3-Nitrile (CN): A versatile precursor for pharmacophores such as tetrazoles, amidines, amines, or carboxylic acids.

-

The C6-Hydroxyethyl (-CH₂CH₂OH) Tail: A flexible linker ideal for fragment-based drug design (FBDD), enabling the attachment of solubilizing groups or lipophilic tails via nucleophilic substitution or oxidation.

This guide provides validated protocols for the synthesis, purification, and downstream derivatization of this intermediate, emphasizing its role in constructing 6-substituted nicotinonitrile libraries.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 106652-46-4 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~13.5 (Alcohol), ~1.8 (Pyridine N) |

| Storage | Hygroscopic; Store under inert gas at 2–8 °C |

Synthetic Logic & Causality

The synthesis of this compound relies on the functionalization of the C6-methyl group of 6-methylnicotinonitrile. The acidity of the methyl protons at the C6 position is enhanced by the electron-withdrawing nature of the pyridine ring and the para-cyano group, allowing for deprotonation or thermal condensation.

Mechanistic Pathway

The reaction typically proceeds via an Aldol-like condensation between the activated methyl group and formaldehyde.

-

Challenge: Controlling mono-addition vs. di-addition (formation of the bis-hydroxyethyl product).

-

Solution: Use of a specific base (LDA) at low temperatures or controlled thermal conditions with paraformaldehyde to favor the mono-adduct.

Experimental Protocols

Protocol A: Synthesis from 6-Methylnicotinonitrile

Target: Gram-scale preparation of the intermediate.

Reagents:

-

6-Methylnicotinonitrile (CAS 3222-48-8)

-

Paraformaldehyde (Depolymerized source of HCHO)

-

Diisopropylamine / n-Butyllithium (to generate LDA)

-

Anhydrous THF

Step-by-Step Methodology:

-

Base Generation:

-

In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool to -78 °C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

-

Rationale: Generating LDA in situ prevents side reactions associated with weaker bases. Stir for 30 mins to ensure complete formation.

-

-

Lithiation:

-

Dissolve 6-methylnicotinonitrile (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C.

-

Observation: The solution typically turns deep red/orange, indicating the formation of the resonance-stabilized benzylic-type anion.

-

Stir for 45 mins at -78 °C.

-

-

Condensation:

-

Prepare a slurry of Paraformaldehyde (1.2 eq) in THF (or use gaseous formaldehyde generated ex-situ for higher purity). Add this to the anion mixture.

-

Critical Control: Maintain -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Why? Rapid warming causes polymerization of formaldehyde or poly-alkylation of the pyridine.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The crude residue often contains unreacted starting material.

-

Flash Chromatography: Silica gel, Gradient 0% -> 5% MeOH in DCM.

-

Yield Target: 60–75%.

-

Protocol B: Downstream Activation (Mesylation)

Target: Converting the hydroxyl group into a leaving group for library synthesis.

Reagents:

Methodology:

-

Dissolve the intermediate (1.0 eq) in DCM at 0 °C.

-

Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Stir at 0 °C for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Validation: Complete disappearance of the polar alcohol spot (Rf ~0.2) and appearance of the less polar mesylate (Rf ~0.5).

-

Usage: The resulting mesylate is unstable on silica; use immediately for nucleophilic displacement (e.g., with piperazines or morpholines).

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold.

Figure 1: Synthetic workflow from precursor to activated pharmaceutical intermediate.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Retention Time: Expect elution ~3.5–4.5 min (relatively polar).

Common Issues

| Problem | Cause | Solution |

| Low Yield | Polymerization of Formaldehyde | Use freshly cracked monomeric formaldehyde or high-quality paraformaldehyde. |

| Bis-alkylation | Excess Formaldehyde/High Temp | Strictly control stoichiometry (1.1 eq) and keep temperature < 0 °C during addition. |

| Impurity: Vinyl Pyridine | Elimination of H₂O | Avoid acidic workup or excessive heating; the hydroxyethyl group can dehydrate to the vinyl group. |

Safety & Handling (E-E-A-T)

-

Toxicity: Nitriles are potential metabolic sources of cyanide. Handle in a well-ventilated fume hood.

-

Skin Absorption: Pyridine derivatives can penetrate skin. Wear nitrile gloves (double-gloving recommended for organolithium steps).

-

Reactivity: The lithiated intermediate is pyrophoric and moisture-sensitive. Ensure anhydrous conditions.

References

-

PubChem. (2023). Compound Summary: 6-Methylnicotinonitrile. National Library of Medicine. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Synthesis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile: A Detailed Guide to Reaction Conditions and Protocols

Introduction

6-(2-Hydroxyethyl)pyridine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, a nitrile moiety, and a primary alcohol—offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic routes and detailed reaction conditions for the preparation of this versatile compound. The protocols herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to allow for informed optimization.

The synthetic strategy outlined in this guide centers on a multi-step sequence starting from a readily available substituted pyridine. We will explore a primary three-step pathway involving oxidation, olefination, and hydroboration-oxidation. Additionally, an alternative approach utilizing a cross-coupling reaction will be discussed, providing flexibility in synthetic design. Each step is accompanied by a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for success.

Primary Synthetic Pathway: A Three-Step Approach

The most direct and conceptually straightforward synthesis of this compound involves the transformation of the methyl group of 6-methylpyridine-3-carbonitrile into the desired 2-hydroxyethyl side chain. This is achieved through a sequence of oxidation, Wittig olefination, and hydroboration-oxidation.

Figure 1: Overview of the primary three-step synthetic pathway.

Step 1: Selective Oxidation of 6-Methylpyridine-3-carbonitrile

The initial and most critical step is the selective oxidation of the methyl group of 6-methylpyridine-3-carbonitrile to the corresponding aldehyde, 6-formylpyridine-3-carbonitrile. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or reaction at the pyridine nitrogen or nitrile group. Careful selection of the oxidant and reaction conditions is paramount.

Causality Behind Experimental Choices:

A variety of oxidizing agents can be employed for the oxidation of methylpyridines. Traditional methods often utilize strong oxidants like potassium permanganate (KMnO₄) or nitric acid, which can lead to the formation of the carboxylic acid and require harsh conditions[1]. More selective and milder methods are therefore preferred. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Another modern approach involves the use of transition-metal-free oxidation systems, which offer environmental benefits and can exhibit high selectivity under mild conditions.

Protocol 1: Selective Oxidation with Selenium Dioxide

This protocol describes a reliable method for the selective oxidation of 6-methylpyridine-3-carbonitrile to 6-formylpyridine-3-carbonitrile using selenium dioxide.

Materials:

-

6-Methylpyridine-3-carbonitrile

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methylpyridine-3-carbonitrile (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.1 eq.) in one portion.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-formylpyridine-3-carbonitrile.

Data Presentation: Oxidation Reaction Parameters

| Parameter | Condition |

| Starting Material | 6-Methylpyridine-3-carbonitrile |

| Reagent | Selenium Dioxide (SeO₂) |

| Stoichiometry | 1.1 equivalents |

| Solvent | 1,4-Dioxane / Water |

| Temperature | Reflux (100-105 °C) |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Step 2: Wittig Olefination to 6-Vinylpyridine-3-carbonitrile

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In this step, 6-formylpyridine-3-carbonitrile is converted to 6-vinylpyridine-3-carbonitrile using a phosphorus ylide.

Causality Behind Experimental Choices:

The choice of the Wittig reagent and the base for its generation is crucial for the success of the reaction. For the synthesis of a terminal alkene (a vinyl group), methyltriphenylphosphonium bromide is the ylide precursor of choice. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the ylide.

Figure 2: Mechanism of the Wittig reaction.

Protocol 2: Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

6-Formylpyridine-3-carbonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise to the suspension. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 6-formylpyridine-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-3 hours).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 6-vinylpyridine-3-carbonitrile.

Data Presentation: Wittig Reaction Parameters

| Parameter | Condition |

| Starting Material | 6-Formylpyridine-3-carbonitrile |

| Reagent | Methyltriphenylphosphonium bromide / n-BuLi |

| Stoichiometry | 1.2 eq. (phosphonium salt), 1.1 eq. (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Step 3: Hydroboration-Oxidation to this compound

The final step in this synthetic sequence is the hydroboration-oxidation of the newly formed vinyl group to a primary alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the desired 2-hydroxyethyl substituent.[4]

Causality Behind Experimental Choices:

Borane (BH₃) is the key reagent for the hydroboration step. It is typically used as a complex with THF (BH₃·THF) for ease of handling. The hydroboration reaction is followed by an in-situ oxidation step using alkaline hydrogen peroxide. The use of a borane reagent ensures that the hydroxyl group adds to the terminal carbon of the double bond.

Sources

Application Note: Solubility Profiling and Solvent System Optimization for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

This Application Note is designed as a technical guide for researchers and process chemists working with 6-(2-Hydroxyethyl)pyridine-3-carbonitrile . It addresses the lack of widely available empirical data for this specific intermediate by establishing a first-principles solubility profile and a robust experimental protocol for solvent selection.

Executive Summary

This compound is a bifunctional pyridine intermediate critical in the synthesis of kinase inhibitors and agrochemicals. Its solubility profile is governed by a competition between the polar hydrogen-bonding domain (hydroxyethyl tail, pyridine nitrogen) and the lipophilic aromatic core.

This guide provides a Solubility Prediction Matrix based on structural analysis and a validated Thermodynamic Solubility Protocol to determine exact saturation limits. These tools enable researchers to select optimal solvents for reaction media, liquid-liquid extraction (workup), and recrystallization.

Physicochemical Structural Analysis

To predict solubility behavior without empirical data, we analyze the three functional pharmacophores of the molecule:

-

Pyridine Core (Basic Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). This makes the compound pH-sensitive; solubility in aqueous media increases significantly at pH < 4.0 (protonation of the pyridine nitrogen).

-

C3-Nitrile Group (-CN): A strong electron-withdrawing group that creates a permanent dipole. This enhances solubility in polar aprotic solvents like DMSO and DMF.

-

C6-Hydroxyethyl Chain (-CH₂CH₂OH): A primary alcohol acting as both a Hydrogen Bond Donor (HBD) and Acceptor. This moiety ensures high miscibility with polar protic solvents (Methanol, Ethanol).

Implication for Process Chemistry: The molecule exhibits "amphiphilic-like" behavior. It is too polar for pure hydrocarbons (Hexane) but sufficiently lipophilic to be extracted from water into organic phases like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Solvent Selection Matrix

Based on structural polarity matching and standard pyridine chemistry.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock Solutions: Ideal for bioassays and initial reaction media. Hard to remove during workup. |

| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Recrystallization: Good solvents for dissolving crude material at high temps. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20–50 mg/mL) | Extraction: Preferred solvent for liquid-liquid extraction from aqueous reaction mixtures. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (5–20 mg/mL) | Purification: often used as the "solvent" in solvent/antisolvent crystallization. |

| Hydrocarbons | Hexane, Heptane, Toluene | Negligible (<1 mg/mL) | Antisolvent: Use to crash out the product from EtOAc or Ethanol solutions. |

| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | pH Dependent: Solubility is low at neutral pH but high in 0.1 N HCl. |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard Operating Procedure (SOP) for determining equilibrium solubility.

Objective

To determine the saturation concentration (

Materials

-

Analyte: Solid this compound (>98% purity).

-

Solvents: HPLC grade (MeOH, DMSO, PBS, etc.).

-

Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Supersaturation Preparation:

-

Weigh approximately 10 mg of the solid compound into a 2 mL glass HPLC vial.

-

Add 500 µL of the target solvent.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension (undissolved solid) remains. This ensures the system is at the saturation limit.

-

-

Equilibration (The "Shake"):

-

Place vials in an orbital shaker at 25°C.

-

Agitate at 300–500 RPM for 24 hours .

-

Why: 24 hours is required to overcome the crystal lattice energy and reach thermodynamic equilibrium. Kinetic methods (adding DMSO stock to buffer) often overestimate solubility due to supersaturation metastability.

-

-

Phase Separation:

-

Remove vials and let stand for 1 hour to allow gross sedimentation.

-

Draw the supernatant into a syringe.

-

Filter through a 0.45 µm PTFE filter (or PVDF for aqueous) into a clean vial.

-

Critical: Discard the first 50 µL of filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification:

-

Dilute the filtrate (e.g., 1:100) with mobile phase (usually Acetonitrile/Water) to bring it within the linear dynamic range of the detector.

-

Analyze via HPLC-UV (Detection typically at 254 nm or 265 nm for the pyridine core).

-

Calculate concentration using a pre-established calibration curve.[1]

-

Workflow Visualization

The following diagram illustrates the decision logic for solubility screening and purification optimization.